Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate

Description

Chemical Nomenclature and Identification

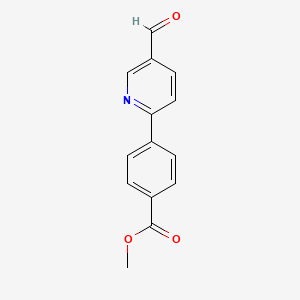

Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate exists under several systematic nomenclature systems, each reflecting different aspects of its molecular structure and functional group arrangement. The International Union of Pure and Applied Chemistry designation for this compound is methyl 4-(5-formylpyridin-2-yl)benzoate, which emphasizes the ester linkage and the specific substitution pattern on both aromatic rings. This nomenclature clearly delineates the compound's structural features: a methyl ester group attached to a benzene ring that is further substituted with a formyl-bearing pyridine moiety.

The compound's molecular identity is precisely defined by its molecular formula C14H11NO3, indicating fourteen carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight of 241.24 daltons places this compound within the medium molecular weight range typical of pharmaceutical intermediates and research chemicals. The structural complexity arises from the presence of multiple functional groups: an aldehyde group (formyl) at the 5-position of the pyridine ring, a methyl ester functionality, and two aromatic ring systems connected through a carbon-carbon bond.

Alternative naming conventions include methyl 4-(5-formyl-2-pyridinyl)benzoate and various database-specific identifiers that facilitate compound tracking across different chemical information systems. The compound's unique chemical identity is further confirmed through advanced spectroscopic identifiers, including specific International Chemical Identifier codes and Simplified Molecular Input Line Entry System representations that provide unambiguous structural descriptions for computational chemistry applications.

Table 1: Primary Chemical Identification Parameters

Historical Context and Discovery

The development of this compound reflects the broader evolution of heterocyclic chemistry and the systematic exploration of pyridine-containing compounds in pharmaceutical research. While specific discovery details remain limited in current literature, the compound's structural features suggest its development emerged from investigations into biaryl systems containing both electron-rich and electron-deficient aromatic heterocycles. The presence of formyl functionality indicates potential utilization of Vilsmeier-Haack formylation chemistry, a well-established synthetic methodology for introducing aldehyde groups into aromatic systems.

The compound's emergence in chemical databases and commercial catalogs represents the culmination of synthetic methodology development spanning several decades of heterocyclic chemistry research. The specific substitution pattern suggests deliberate synthetic design aimed at creating molecules with defined electronic properties and potential biological activity. Historical precedent for similar biaryl pyridine compounds indicates that this molecular architecture likely emerged from medicinal chemistry programs focused on developing novel pharmaceutical intermediates with enhanced pharmacological properties.

Research applications of this compound appear to have developed through systematic structure-activity relationship studies, where chemists explored variations in substitution patterns on both aromatic rings to optimize desired properties. The compound's current availability through multiple specialized chemical suppliers indicates successful integration into research workflows and recognition of its utility as a synthetic building block for more complex molecular targets.

Significance in Organic Chemistry Research

This compound occupies a prominent position in contemporary organic chemistry research due to its versatile reactivity profile and potential applications in advanced synthetic transformations. The compound's significance derives primarily from its role as a polyfunctional building block that combines ester, aldehyde, and aromatic heterocyclic functionalities within a single molecular framework. This structural complexity enables multiple synthetic pathways for further elaboration into more sophisticated target molecules.

The aldehyde functionality at the 5-position of the pyridine ring provides numerous opportunities for carbon-carbon bond formation through aldol condensations, Wittig reactions, and reductive amination protocols. Research applications documented in recent literature demonstrate the compound's utility in accessing chiral nitrogen-substituted 2-pyridones through sophisticated synthetic methodologies. These transformations highlight the compound's value in constructing complex heterocyclic architectures that serve as key intermediates in pharmaceutical synthesis.

The methyl ester group offers additional synthetic versatility through hydrolysis to the corresponding carboxylic acid, amidation reactions, and transesterification processes. This functional group manipulation capability positions the compound as a valuable precursor for developing libraries of related structures with systematically varied properties. The biaryl linkage between the pyridine and benzene rings provides a rigid scaffold that maintains defined three-dimensional geometry while allowing for selective functionalization at specific positions.

Table 2: Functional Group Reactivity Profile

| Functional Group | Position | Typical Reactions | Synthetic Utility |

|---|---|---|---|

| Formyl (CHO) | Pyridine C-5 | Aldol, Wittig, Reductive amination | Carbon-carbon bond formation |

| Methyl ester | Benzene C-4 | Hydrolysis, Amidation, Transesterification | Functional group interconversion |

| Pyridine nitrogen | Ring heteroatom | Coordination, Protonation, Alkylation | Metal complexation, Salt formation |

| Aromatic carbons | Both rings | Electrophilic substitution, Metal-catalyzed coupling | Ring functionalization |

Registry Information and Database Classifications

This compound maintains comprehensive registration across multiple international chemical databases and regulatory systems, reflecting its established status as a research chemical with defined commercial applications. The compound's primary identifier is Chemical Abstracts Service number 834884-66-1, which provides unambiguous identification within the world's largest chemical database maintained by the American Chemical Society.

Properties

IUPAC Name |

methyl 4-(5-formylpyridin-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-18-14(17)12-5-3-11(4-6-12)13-7-2-10(9-16)8-15-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJIESUYNCMVJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377500 | |

| Record name | methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

834884-66-1 | |

| Record name | methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Types:

- Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is commonly used to form carbon-carbon bonds between aryl halides and boronic acids.

- Formylation Reactions : Introduction of the formyl group into the pyridine ring, often achieved using reagents like Vilsmeier-Haack or other formylating agents.

Specific Synthetic Steps

Example Protocol (Adapted from Related Compounds):

-

- Pyridine derivative: 2-chloronicotinaldehyde.

- Benzenecarboxylic acid derivative: (4-methoxycarbonylphenyl)boronic acid.

-

- Catalyst: Palladium(II) acetate (Pd(OAc)₂).

- Ligand: Triphenylphosphine (PPh₃).

- Base: Potassium carbonate (K₂CO₃).

- Solvent: A mixture of ethanol and water.

-

- Combine the pyridine derivative, boronic acid, catalyst, ligand, and base in the solvent mixture.

- Heat the reaction mixture to approximately 80–100°C under an inert atmosphere (e.g., nitrogen or argon).

- Stir for several hours to ensure complete coupling.

Workup :

- Cool the reaction mixture to room temperature.

- Extract the product using an organic solvent (e.g., ethyl acetate).

- Purify by recrystallization or column chromatography.

Yield :

- Typical yields for similar reactions range from 60% to 80%.

Alternative Approaches

Direct Formylation of Pyridinylbenzoate

- Start with methyl 4-(pyridin-2-yl)benzoate as the precursor.

- Use a formylating agent such as DMF and POCl₃ under controlled conditions.

- Monitor the reaction progress via TLC or HPLC.

- Isolate and purify the product by recrystallization.

Table: Comparison of Synthetic Routes

| Methodology | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst | High specificity, mild conditions | Requires expensive catalysts |

| Direct Formylation | DMF, POCl₃ | Simpler setup | May lead to side reactions |

| Vilsmeier-Haack Reaction | DMF, POCl₃ | Efficient formylation | Limited substrate compatibility |

Analytical Data for Product Confirmation

After synthesis, it is essential to confirm the identity and purity of this compound using analytical techniques:

-

- Proton ($$^1$$H NMR): Signals corresponding to aromatic protons and aldehyde group.

- Carbon ($$^{13}$$C NMR): Peaks for ester carbon, aromatic carbons, and aldehyde carbon.

-

- Molecular ion peak at $$m/z = 241$$, corresponding to $$C{14}H{11}NO_3$$.

-

- Characteristic peaks for ester group (~1730 cm$$^{-1}$$) and aldehyde group (~1700 cm$$^{-1}$$).

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles depending on the desired substitution product

Major Products Formed:

Oxidation: 4-(5-carboxy-2-pyridinyl)benzenecarboxylate

Reduction: 4-(5-hydroxymethyl-2-pyridinyl)benzenecarboxylate

Substitution: Products vary based on the nucleophile used

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate has been studied for its potential as an enzyme inhibitor, particularly in the context of cancer research. The compound exhibits properties that allow it to inhibit key enzymes involved in tumor growth, making it a candidate for further development as an anticancer agent.

Case Study: Enzyme Inhibition

In a study investigating the enzyme inhibition properties of various carboxylic acid derivatives, this compound was identified as a promising candidate due to its structural features that enhance binding affinity to target enzymes. The findings indicated that modifications in the carboxylic acid structure could lead to varying degrees of inhibition, highlighting the importance of structure-activity relationships (SAR) in drug design.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its formyl group can participate in various reactions, including:

- Condensation Reactions : The formyl group can undergo condensation with amines to form imines or other derivatives.

- Rearrangement Reactions : Under specific conditions, the compound can rearrange to yield different structural isomers that may have distinct biological activities.

Recent research has focused on the structural optimization of this compound derivatives to enhance their biological activity. For instance, studies have shown that introducing additional functional groups can significantly improve the compound's efficacy as an enzyme inhibitor.

Example Research Study

A notable study published in a peer-reviewed journal examined a series of this compound derivatives. The researchers found that certain substitutions on the aromatic ring led to increased potency against specific cancer cell lines. This highlights the importance of exploring diverse chemical modifications to maximize therapeutic potential.

Mechanism of Action

The mechanism of action of Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate involves its interaction with specific molecular targets. The formyl group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Reactivity and Functional Group Analysis

- Formyl Group (CHO): The 5-formyl substituent distinguishes this compound from analogues like Methyl 4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxylate. The formyl group enhances electrophilicity, enabling Schiff base formation or Knoevenagel condensations, which are critical in drug design .

- Pyridine vs. Benzene Rings: Compared to simpler alkyl benzoates (e.g., Methyl Benzoate), the pyridine ring introduces aromatic nitrogen, altering electronic properties and solubility. This increases compatibility with polar reaction media .

- Ester Group: The methyl ester offers hydrolytic stability relative to ethyl or propyl esters (e.g., Ethyl Benzoate), balancing reactivity and shelf life .

Biological Activity

Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate, with the molecular formula , is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound features a pyridine ring substituted with a formyl group , which significantly influences its reactivity and biological interactions. The presence of both the formyl and benzenecarboxylate moieties positions it as a versatile scaffold in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several notable biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's effectiveness against specific pathogens has been documented, indicating its utility in developing new antibiotics.

- Anticancer Potential : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. Its mechanism appears to involve the modulation of cell signaling pathways associated with cell survival and proliferation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. This inhibition could lead to therapeutic applications in diseases where these enzymes play a significant role.

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with biological macromolecules. Key points include:

- Binding Affinity : The formyl group enhances the compound's ability to form hydrogen bonds with target proteins, which is critical for its biological activity.

- Reactive Intermediates : The compound can undergo various chemical transformations, leading to reactive intermediates that may interact with nucleophilic sites on proteins or DNA, potentially resulting in biological effects such as enzyme inhibition or DNA damage.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study reported the effectiveness of this compound against Staphylococcus aureus and Escherichia coli, demonstrating a minimum inhibitory concentration (MIC) that suggests potential for further development as an antibiotic .

- Cancer Cell Apoptosis : In vitro studies showed that treatment with this compound led to significant reductions in cell viability in breast cancer cell lines, suggesting a mechanism involving induction of apoptosis .

- Enzyme Interaction Studies : Research highlighted the inhibition of dihydrofolate reductase (DHFR) by this compound, suggesting its potential as a lead compound for developing new antifolate drugs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 4-(5-formyl-2-pyridinyl)benzenecarboxylate in academic laboratories?

- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including:

- Diels-Alder reactions using ethylene and furan-derived precursors, followed by dehydration and esterification. Catalytic systems like Sn-Beta or Zr-Beta molecular sieves may enhance selectivity for aromatic intermediates, as demonstrated in analogous ester syntheses .

- Protection-deprotection strategies for the formyl group (e.g., using methanol to form methoxymethyl intermediates) to avoid side reactions during coupling steps .

- Purification via column chromatography or recrystallization, with purity verified by HPLC or NMR.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust or aerosols form during handling .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks (H335: respiratory irritation) .

- Storage : Store in airtight containers away from oxidizers and moisture. Monitor for decomposition products like CO or NOx under heat .

Q. How should researchers characterize this compound’s structure and purity?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm the formyl (δ ~9-10 ppm) and ester (δ ~3.8-4.0 ppm) groups. IR can validate carbonyl stretches (~1700 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (e.g., [M+H]) and fragmentation patterns.

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in solvents like ethyl acetate/hexane mixtures .

Advanced Research Questions

Q. How can catalytic systems be optimized for synthesizing derivatives of this compound?

- Methodological Answer :

- Catalyst Screening : Compare Sn-Beta (31% selectivity) vs. Zr-Beta (81% selectivity) for analogous ester formations. Adjust reaction time, temperature (e.g., 190°C for Sn-Beta), and ethylene pressure to balance conversion and selectivity .

- Kinetic Studies : Use in situ FTIR or GC-MS to monitor intermediate formation (e.g., HMFA or MMFC) and identify rate-limiting steps .

- Computational Modeling : DFT calculations can predict transition states and guide catalyst design for regioselective formyl group activation.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine -NMR with NOESY (to confirm spatial proximity of protons) and HSQC (for - correlations). Discrepancies in carbonyl signals may arise from tautomerism or solvent effects .

- X-ray Diffraction : Resolve ambiguities in substituent positions (e.g., formyl vs. nitro groups) by comparing experimental and simulated powder XRD patterns .

Q. How can researchers mitigate risks of side reactions during functionalization of the formyl group?

- Methodological Answer :

- Protecting Groups : Temporarily convert the formyl to a stable acetal using ethylene glycol or dimethyl acetal, then deprotect after subsequent reactions (e.g., Suzuki couplings) .

- Low-Temperature Conditions : Perform reactions at 0–5°C to minimize aldol condensation or oxidation of the formyl moiety.

- Inert Atmosphere : Use nitrogen/argon to prevent oxidation during metal-catalyzed reactions (e.g., Grignard additions).

Q. What computational approaches predict the compound’s reactivity in nucleophilic aromatic substitution?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify reactive sites. The pyridinyl ring’s electron-deficient nature may favor electrophilic attacks .

- Molecular Dynamics (MD) Simulations : Model solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize solvent selection for substitution reactions.

Data Contradiction Analysis

Q. How should researchers address inconsistencies in toxicity data across literature sources?

- Methodological Answer :

- Source Evaluation : Prioritize peer-reviewed studies over vendor SDS sheets. For example, while some SDSs list acute oral toxicity (H302), others lack data (e.g., "no data available" in ).

- In Vitro Testing : Conduct MTT assays on cell lines to validate cytotoxicity thresholds. Compare results with structural analogs (e.g., methyl benzoate derivatives) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.